molecular formula C10H16O B2703888 (2E)-2-(2-Methylpropylidene)cyclohexanone CAS No. 66806-69-7

(2E)-2-(2-Methylpropylidene)cyclohexanone

Cat. No.: B2703888
CAS No.: 66806-69-7
M. Wt: 152.237
InChI Key: WVANVZNUDWLCTQ-VQHVLOKHSA-N
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Description

(2E)-2-(2-Methylpropylidene)cyclohexanone: is an organic compound characterized by a cyclohexanone ring with a (2E)-2-(2-methylpropylidene) substituent

Scientific Research Applications

Chemistry: (2E)-2-(2-Methylpropylidene)cyclohexanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of “(2E)-2-(2-Methylpropylidene)cyclohexanone” is not clear from the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing (2E)-2-(2-Methylpropylidene)cyclohexanone involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the desired product.

    Dehydration: Following the aldol condensation, the intermediate product undergoes a dehydration step to yield this compound. This step can be facilitated by acidic or basic conditions, depending on the specific reaction setup.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-(2-Methylpropylidene)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexanone ring are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated cyclohexanones, nitrocyclohexanones.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone.

    2-Isopropylidenecyclohexanone: A compound with a similar isopropylidene substituent.

Uniqueness: (2E)-2-(2-Methylpropylidene)cyclohexanone is unique due to its specific (2E)-2-(2-methylpropylidene) substituent, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other cyclohexanone derivatives and makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2E)-2-(2-methylpropylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANVZNUDWLCTQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While stirring a mixture of 52.5 g (0.536 mol) of cyclohexanone and 13.5 g (0.188 mol) of isobutylaldehyde, a solution prepared by dissolving 2.2 g of sodium hydroxide in 50 ml of methanol is dropwise added to the mixture at a temperature of from room temperature to 40° C., and reacted at room temperature for 2 hours. After the reaction, 20 ml of benzene was added, and the reaction mixture was washed three times with 100 ml of water. From the organic layer, benzene and unreacted cyclohexanone were recovered by distillation, and the distillation was continued, whereby 2-isobutylidene cyclohexanone was obtained in the yield of 37% (based on the isobutylaldehyde) under reduced pressure of 6 mmHg at a temperature of from 95° to 105° C.
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
isobutylaldehyde
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 8 liter reaction vessel are placed 3400 grams cyclohexanone, 250 grams of water and 80 grams of sodium hydroxide. Over a period of one hour while maintaining the reaction mass at 50°-75° C., 1400 grams (19.4 moles) of isobutyraldehyde is added to the reaction mass. The reaction mass is stirred for a period of one hour. At the end of the one hour period, an equal volume of brine is added to the reaction mass. The organic phase is separated from the aqueous phase and the organic phase is washed with two volumes of brine. 500 ml Toluene is added to the organic phase and the water is azeotroped from the reaction mass. The reaction mass is then distilled yielding 1180 grams of product, the distillation taking place on a 2" splash column yielding the following fractions:
Quantity
3400 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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